JNJ-28312141 is a potent, orally active, small molecule inhibitor of colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3) [, , ]. It plays a crucial role in scientific research as a tool to investigate the roles of CSF-1R and FLT3 in various biological processes, particularly in the context of tumor growth, inflammation, and immune responses.
JNJ-28312141 is a novel compound classified as a colony-stimulating factor-1 receptor kinase inhibitor, which also exhibits activity against the FMS-related receptor tyrosine kinase-3. This compound has been developed for therapeutic applications in various malignancies, particularly in acute myeloid leukemia and solid tumors. Its mechanism of action involves modulation of the tumor microenvironment by targeting macrophages, which play a significant role in tumor growth and progression.
JNJ-28312141 is derived from research focused on inhibiting the signaling pathways that promote tumor-associated macrophage proliferation and activity. The compound has been identified as a potent inhibitor of colony-stimulating factor-1 receptor and FMS-related receptor tyrosine kinase-3, making it a dual-action therapeutic agent. It is classified under small molecules with potential applications in oncology.
The synthesis of JNJ-28312141 involves several key steps that typically include:
The specific synthetic pathway may vary based on the desired potency and selectivity for the target receptors.
The molecular structure of JNJ-28312141 can be represented by its chemical formula, which includes various functional groups characteristic of kinase inhibitors. The structure features:
Detailed structural data can be obtained from crystallographic studies or computational modeling, providing insights into its three-dimensional conformation.
JNJ-28312141 participates in several key chemical reactions:
These reactions are critical for understanding how JNJ-28312141 functions at a molecular level.
The mechanism of action of JNJ-28312141 involves:
Clinical studies have demonstrated that treatment with JNJ-28312141 results in significant tumor regression in models of acute myeloid leukemia and solid tumors, highlighting its potential therapeutic benefits.
JNJ-28312141 exhibits several notable physical and chemical properties:
These properties are essential for optimizing the formulation and administration routes for therapeutic use.
JNJ-28312141 has several promising applications in scientific research and clinical practice:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: